



Application Notes & Protocols: Assessing Tenapanor's Effect on Intestinal Permeability

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Compound of Interest		
Compound Name:	Tenapanor Hydrochloride	
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Introduction

Tenapanor is a first-in-class, minimally absorbed, small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3) that acts locally in the gastrointestinal tract.[1][2] [3] NHE3 is located on the apical surface of the small intestine and colon and is a primary driver of dietary sodium absorption.[4] By inhibiting NHE3, Tenapanor reduces the absorption of sodium and water from the gut, leading to softer stool consistency and accelerated intestinal transit.[4][5][6] Beyond its effects on constipation, preclinical and clinical studies have shown that Tenapanor also reduces intestinal permeability.[7][8][9] This is a critical function, as increased intestinal permeability is linked to visceral hypersensitivity and abdominal pain, particularly in conditions like Irritable Bowel Syndrome with Constipation (IBS-C).[9][10]

The mechanism for reducing permeability is believed to be a direct consequence of NHE3 inhibition. Blocking the exchange of sodium for protons leads to a decrease in intracellular pH (pHi) within intestinal epithelial cells.[1][7][11] This intracellular acidification is thought to induce a conformational change in tight junction proteins, the structures that regulate the paracellular pathway (the space between cells).[1][12] This modulation strengthens the intestinal barrier, increases transepithelial electrical resistance (TEER), and restricts the paracellular passage of ions and macromolecules.[1][7][13] These application notes provide detailed protocols for researchers to assess this effect of Tenapanor both in vitro and in vivo.

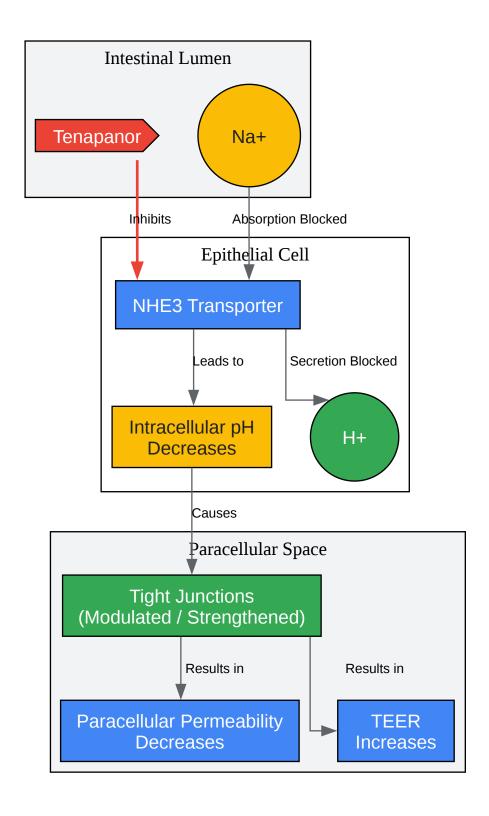




Mechanism of Action: Tenapanor's Effect on Paracellular Permeability

The following diagram illustrates the proposed signaling pathway by which Tenapanor enhances intestinal barrier function.





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Caption: Tenapanor inhibits NHE3, reducing intracellular pH and strengthening tight junctions.



Experimental Protocols

Two primary methods are detailed below: an in vitro assay using intestinal epithelial cell monolayers to measure changes in Transepithelial Electrical Resistance (TEER) and paracellular flux, and an in vivo assay in a rodent model to measure gut-to-blood transit of a fluorescent probe.

Protocol 1: In Vitro Assessment of Intestinal Barrier Function

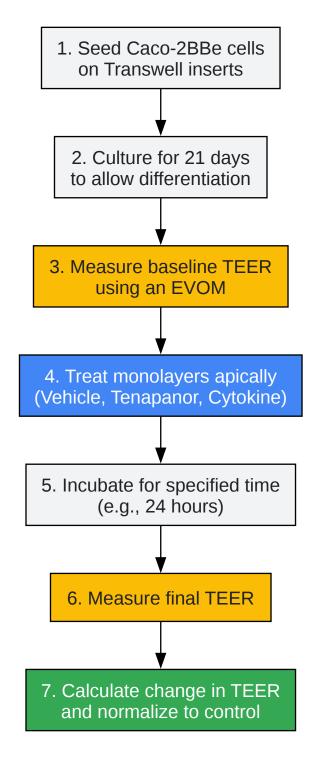
This protocol uses cultured human intestinal epithelial cells (e.g., Caco-2BBe) or human intestinal enteroid monolayers grown on permeable supports to measure the direct effect of Tenapanor on the integrity of the epithelial barrier.[1][14]

A. Transepithelial Electrical Resistance (TEER) Measurement

TEER is a widely accepted method for quantifying the integrity of tight junction dynamics in cell monolayers.[15] An increase in TEER indicates a less permeable barrier.

Workflow:





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Caption: Workflow for measuring Transepithelial Electrical Resistance (TEER).

Methodology:



- Cell Culture: Seed Caco-2BBe cells onto permeable polycarbonate Transwell® inserts (e.g., 0.4 μm pore size) at a density of ~60,000 cells/cm². Culture for 21 days in DMEM with 10% FBS to allow for full differentiation and formation of tight junctions.[14][15]
- Baseline Measurement: Before treatment, measure the baseline TEER of the monolayers using an epithelial voltohmmeter (EVOM).
- Treatment Groups:
 - Vehicle Control: Treat cells with the vehicle used to dissolve Tenapanor (e.g., 0.1% DMSO).
 - Tenapanor: Treat cells with varying concentrations of Tenapanor (e.g., 1 nM to 1 μM)
 added to the apical chamber. The IC50 for NHE3 inhibition is in the low nanomolar range.
 [16]
 - Permeability Induction (Optional Positive Control): To model a compromised barrier, treat a set of wells with a pro-inflammatory cytokine cocktail (e.g., TNF-α and IFN-γ) or fecal supernatants from IBS-C patients.[7]
 - Tenapanor + Induction: Co-treat cells with the permeability inducer and Tenapanor to assess the drug's protective effect.[7]
- Incubation: Incubate the plates for a defined period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO₂).
- Final Measurement: After incubation, measure the final TEER.
- Data Analysis: Subtract the resistance of a blank insert from all readings. Calculate the change in TEER (Ω·cm²) for each condition. Data can be normalized to the vehicle control group. Statistical analysis (e.g., ANOVA) should be performed.
- B. Paracellular Tracer Flux Assay

This assay directly measures the passage of a non-metabolized, membrane-impermeable molecule across the cell monolayer, complementing TEER data.



Methodology:

- Follow steps 1-4 from the TEER protocol.
- After the initial treatment period, remove the media from the apical chamber.
- Add media containing a fluorescent tracer, such as 4 kDa Fluorescein isothiocyanate (FITC)dextran, to the apical chamber.[14][15]
- Add fresh media without the tracer to the basolateral chamber.
- Incubate for a set time (e.g., 2-4 hours).
- Collect samples from the basolateral chamber.
- Measure the fluorescence in the collected samples using a plate reader (485 nm excitation / 528 nm emission for FITC).[14]
- Calculate the amount of tracer that has passed through the monolayer by comparing to a standard curve. A lower fluorescence reading indicates decreased permeability.

Expected Quantitative Data Summary:

Treatment Group	Change in TEER (% of Vehicle)	FITC-Dextran Flux (ng/mL)
Vehicle Control	100%	150.5 ± 12.3
Tenapanor (100 nM)	145% ± 15%	85.2 ± 9.8
Cytokine Cocktail	40% ± 8%	410.7 ± 25.1
Cytokine + Tenapanor	95% ± 11%	165.4 ± 18.6
Data are representative examples and should be determined experimentally.		

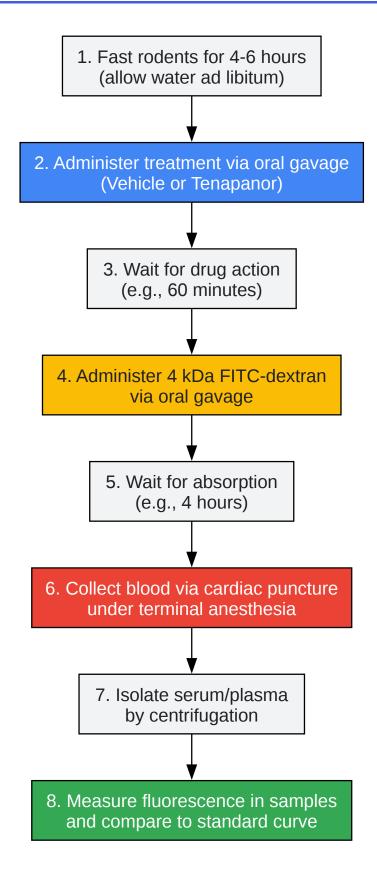


Protocol 2: In Vivo Assessment of Intestinal Permeability in a Rodent Model

This protocol measures intestinal permeability by orally administering a fluorescent probe and measuring its concentration in the bloodstream.[14][17] A lower systemic concentration of the probe in Tenapanor-treated animals suggests a less permeable intestinal barrier.

Workflow:





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Caption: Workflow for in vivo assessment of intestinal permeability using FITC-dextran.



Methodology:

- Animal Model: Use male Sprague-Dawley rats (200-250g) or C57BL/6 mice.[7] House animals according to institutional guidelines.
- Preparation: Fast animals for 4-6 hours before the experiment but allow free access to water.
- Treatment Groups:
 - Vehicle Control: Administer the appropriate vehicle via oral gavage.
 - Tenapanor: Administer Tenapanor at a predetermined dose (e.g., 1-10 mg/kg) via oral gavage.
- Probe Administration: After a 60-minute interval to allow for drug action, administer 4 kDa FITC-dextran (e.g., 80 mg/mL solution, 150 μL per mouse) via oral gavage to all animals.[14] [15]
- Blood Collection: Four hours after FITC-dextran administration, anesthetize the animals and collect blood via cardiac puncture into serum collection tubes.[17]
- Sample Processing: Allow blood to clot, then centrifuge at 10,000 x g for 10 minutes to separate the serum.[14]
- Data Analysis:
 - Dilute serum samples (e.g., 1:4 in PBS).[14]
 - Prepare a standard curve by serially diluting the FITC-dextran solution.
 - Pipette diluted serum and standards into a 96-well plate.
 - Measure fluorescence using a plate reader (485 nm excitation / 528 nm emission).
 - Calculate the concentration of FITC-dextran in the serum based on the standard curve.

Expected Quantitative Data Summary:



Treatment Group	Serum FITC-Dextran (ng/mL)
Vehicle Control	2150 ± 225
Tenapanor (3 mg/kg)	1345 ± 180
Data are representative examples and should be determined experimentally.	

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